Backbone Scaffold Differentiation: β-Alanine-Derived Amide Linker vs. Phenylalanine-Derived Direct C–C Attachment
The target compound incorporates the benzophenone photoreactive group through a secondary amide (carboxamido) linkage at the β-position of the alanine backbone, yielding a 3-[(4-benzoylbenzoyl)amino]-D,L-alanine scaffold. In contrast, the most widely used benzophenone amino acid, 4-benzoyl-L-phenylalanine (Bpa, CAS 104504-45-2), attaches benzophenone directly via a C–C bond at the para position of the phenylalanine phenyl ring [1]. The amide linkage introduces a hydrogen-bond donor/acceptor site and rotational degrees of freedom that differ fundamentally from the rigid biaryl geometry of Bpa. In a systematic study of benzophenone-based photoaffinity linkers for adenylating enzymes, probes with different linker positions, lengths, and molecular shapes displayed labeling efficiencies ranging from <10% to >80% for the same target protein (GrsA), demonstrating that subtle linker architecture differences drive quantifiable performance divergence [2].
| Evidence Dimension | Chemical scaffold: linker type and backbone |
|---|---|
| Target Compound Data | 3-[(4-Benzoylbenzoyl)amino]-D,L-alanine; benzophenone attached via secondary amide at β-position of alanine; MW 312.32; contains 3 H-bond donors, 5 H-bond acceptors, 6 rotatable bonds [1] |
| Comparator Or Baseline | 4-Benzoyl-L-phenylalanine (Bpa): benzophenone attached via direct C–C bond at para-phenyl position of phenylalanine; MW 269.30; contains 2 H-bond donors, 4 H-bond acceptors, 5 rotatable bonds [1] |
| Quantified Difference | Target compound adds one H-bond donor, one H-bond acceptor, and one additional rotatable bond relative to Bpa; MW increase of 43.02 Da (16.0% higher); distinct LogP shift attributable to amide vs. ketone connectivity (target XLogP3-AA = -1 vs. Bpa XLogP3 ≈ 1.5, estimated ΔLogP ≈ -2.5 log units) [1] |
| Conditions | Computed physicochemical properties (PubChem, XLogP3, Cactvs); scaffold comparison based on SMILES and InChI structural analysis |
Why This Matters
The amide-linked scaffold alters solubility (logP differential of ≈2.5 units) and conformational flexibility relative to Bpa, directly impacting HPLC retention, peptide coupling efficiency, and the spatial reach of the photoreactive benzophenone within a target binding pocket, making the choice between these scaffolds consequential for photoaffinity probe design.
- [1] PubChem CID 4306153 (target compound) and PubChem CID 104504-45-2 (4-benzoyl-L-phenylalanine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-05). View Source
- [2] Takahashi M, et al. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes. Bioorganic & Medicinal Chemistry. 2024; 117815. DOI: 10.1016/j.bmc.2024.117815. View Source
